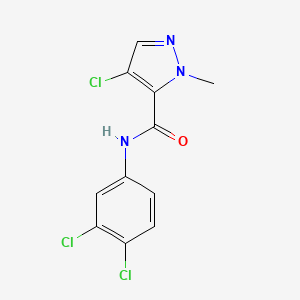
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
In neuroscience, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of GABA receptors, which are important targets for drugs used to treat anxiety and epilepsy. 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of immune cells such as T cells and macrophages, which are important in the immune response against pathogens and cancer cells.
作用机制
The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are important in cell proliferation and survival. It has also been found to modulate the activity of ion channels and neurotransmitter receptors, which are important in neuronal signaling.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells. In neuronal cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to modulate the activity of GABA receptors, which are important in neuronal signaling. In immune cells, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of T cells and macrophages, which are important in the immune response against pathogens and cancer cells.
实验室实验的优点和局限性
4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential cancer therapy, either alone or in combination with other drugs. Another area of research is the study of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide's potential applications in neuroscience, particularly in the treatment of anxiety and epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide and its potential toxicity in cells and organisms.
合成方法
The synthesis of 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dichlorophenylhydrazine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-chloro-N-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a white crystalline solid with a purity of over 99%.
属性
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3O/c1-17-10(9(14)5-15-17)11(18)16-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIRPXAVDISEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
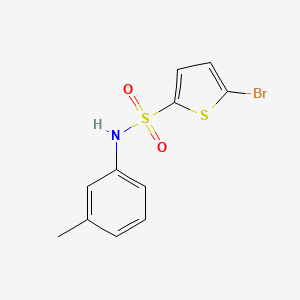

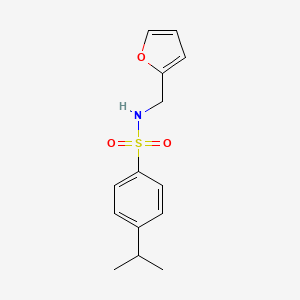
![2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinecarbaldehyde](/img/structure/B5791098.png)
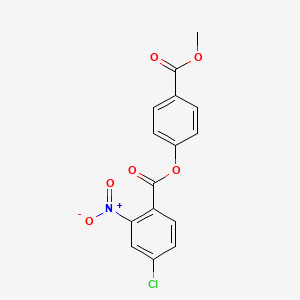
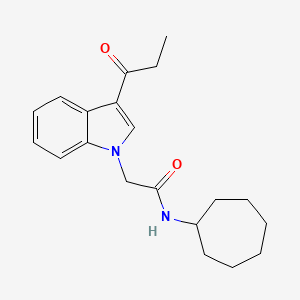
![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)

![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)

